molecular formula C18H20N3NaO6S B1261695 Zegerid CAS No. 774595-73-2

Zegerid

Katalognummer: B1261695
CAS-Nummer: 774595-73-2
Molekulargewicht: 429.4 g/mol
InChI-Schlüssel: UUYQXLQNUVEFGD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then oxidized to form omeprazole .

Sodium bicarbonate is produced industrially through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate and ammonium chloride as by-products .

Industrial Production Methods

Omeprazole is produced on an industrial scale using the same synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. Sodium bicarbonate is produced in large quantities using the Solvay process, which is widely used in the chemical industry .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Treatment of Gastroesophageal Reflux Disease (GERD) :
    • Zegerid is primarily indicated for the relief of heartburn associated with GERD. Clinical trials have demonstrated its efficacy in providing rapid relief from heartburn symptoms compared to other PPIs like Losec (omeprazole) and Prevacid (lansoprazole) .
  • Management of Peptic Ulcers :
    • The drug is effective in the treatment and prevention of peptic ulcers, particularly in patients at risk due to NSAID use or other factors. Its ability to rapidly increase gastric pH helps in ulcer healing and symptom relief.
  • Prevention of Upper Gastrointestinal Bleeding :
    • This compound has been studied for its role in reducing the risk of upper gastrointestinal bleeding in critically ill patients. A significant study indicated that it was non-inferior to intravenous cimetidine in preventing clinically significant upper GI bleeding .
  • Rapid Symptom Relief :
    • Its formulation allows for quicker absorption and onset of action, making it beneficial for patients requiring immediate symptom control. Studies show that this compound can achieve therapeutic levels faster than traditional delayed-release formulations .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves higher maximum plasma concentrations (Cmax) and area under the curve (AUC) compared to other formulations like Prilosec . This rapid absorption is crucial for patients experiencing acute episodes of heartburn.

Study 1: Comparison with Losec

A Phase III trial compared this compound with Losec in patients with frequent heartburn. The results showed that while both medications were effective, this compound provided quicker symptom relief within the first 30 minutes post-dose .

Study 2: Upper GI Bleeding Prevention

In a study involving critically ill patients, this compound was administered via nasogastric tube over 14 days. The median gastric pH remained above 4 in 95% of patients, demonstrating its effectiveness in maintaining gastric acidity levels conducive to preventing bleeding .

Summary Table of Key Findings

ApplicationKey Findings
GERD TreatmentRapid relief from heartburn; superior to some other PPIs in speed of action
Peptic Ulcer ManagementEffective in healing and preventing ulcers, especially under NSAID use
Upper GI Bleeding PreventionNon-inferior to intravenous cimetidine; maintains gastric pH above 4 in critically ill patients
Rapid Symptom ReliefFaster absorption leads to quicker symptom control compared to delayed-release formulations

Wirkmechanismus

Omeprazole, the active ingredient in Zegerid, works by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, omeprazole effectively reduces the production of stomach acid. Sodium bicarbonate acts as a buffer to protect omeprazole from being degraded by stomach acid, ensuring its absorption and effectiveness .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Zegerid is unique because it combines omeprazole with sodium bicarbonate, which enhances the absorption and effectiveness of omeprazole. This combination allows for rapid relief of heartburn symptoms and provides a longer duration of action compared to other proton pump inhibitors .

Eigenschaften

CAS-Nummer

774595-73-2

Molekularformel

C18H20N3NaO6S

Molekulargewicht

429.4 g/mol

IUPAC-Name

sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1

InChI-Schlüssel

UUYQXLQNUVEFGD-UHFFFAOYSA-M

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+]

Kanonische SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+]

Synonyme

Acitrel
omeprazole, sodium bicarbonate drug combination
Rapinex
SAN 05
Zegerid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.